molecular formula C20H24ClN3O2 B10763474 N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide CAS No. 219125-63-0

N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide

Cat. No.: B10763474
CAS No.: 219125-63-0
M. Wt: 373.9 g/mol
InChI Key: DQVARXSGNFBPMB-UHFFFAOYSA-N
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Description

N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide: is a chemical compound known for its high affinity and selectivity towards dopamine D4 receptors . This compound is often used in scientific research due to its potent biochemical and physiological actions.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide exerts its effects primarily by binding to dopamine D4 receptors. This binding inhibits the receptor’s activity, which can modulate neurotransmitter release and influence various neurological pathways . The compound’s selectivity for dopamine D4 receptors makes it a valuable tool for studying the specific functions of these receptors in the brain.

Comparison with Similar Compounds

  • N-(2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
  • N-(2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide
  • N-(2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide

Uniqueness: N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide is unique due to its high affinity and selectivity for dopamine D4 receptors, which is not as pronounced in its analogs . This makes it particularly useful for detailed studies on dopamine D4 receptor functions and potential therapeutic applications.

Properties

CAS No.

219125-63-0

Molecular Formula

C20H24ClN3O2

Molecular Weight

373.9 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-4-2-3-16(15-19)20(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h2-8,15H,9-14H2,1H3,(H,22,25)

InChI Key

DQVARXSGNFBPMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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